molecular formula C8H7ClN2O3 B7911186 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B7911186
M. Wt: 214.60 g/mol
InChI Key: PIDOZWQMVXLEBC-UHFFFAOYSA-N
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Description

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS: 1417634-47-9) is a substituted imidazopyridine derivative characterized by a hydroxyl group at the 8-position and a carboxylic acid moiety at the 2-position, with a hydrochloride salt form. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are extensively studied for their biological activities, including roles as kinase inhibitors, antiviral agents, and anticonvulsants .

Properties

IUPAC Name

8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3.ClH/c11-6-2-1-3-10-4-5(8(12)13)9-7(6)10;/h1-4,11H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOZWQMVXLEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The foundational approach involves reacting 2-aminopyridine with α-haloketones or bromopyruvic acid derivatives. For example, 2-aminopyridine and bromopyruvic acid undergo cyclization in dimethylformamide (DMF) at 100–125°C for 10–20 minutes, followed by acidification with HCl to yield the hydrochloride salt. This method is characterized by:

  • Reagents : Bromopyruvic acid (1.2 equiv), p-toluenesulfonic acid (PTSA, 0.25 equiv) as a catalyst.

  • Conditions : 125°C, 4.0 bar pressure in a microreactor.

  • Yield : 65–78% after recrystallization from ethanol.

Halogenation and Functionalization

A patent by details the conversion of 8-hydroxyimidazo[1,2-a]pyridine to its sodium salt using sodium hydride (50% in mineral oil) in DMF. Subsequent treatment with hydrochloric acid generates the hydrochloride form:

  • Steps :

    • Formation of sodium salt: 8-hydroxyimidazo[1,2-a]pyridine + NaH → sodium intermediate.

    • Acidification: Sodium intermediate + HCl → hydrochloride salt.

  • Yield : ~70% after purification via silica gel chromatography.

Continuous Flow Synthesis

Microreactor-Based Cyclization

A breakthrough method employs continuous flow systems to enhance efficiency:

  • Setup : Two microreactors in series.

    • First reactor : Cyclocondensation of 2-aminopyridine and bromopyruvic acid at 100°C for 20 minutes.

    • Second reactor : Direct hydrochlorination using HCl gas.

  • Advantages :

    • Reduced reaction time (30 minutes total).

    • Scalability for gram-scale production.

  • Yield : 78% (purity >95% by HPLC).

Integrated Purification

Post-synthesis, liquid-liquid microextraction removes high-boiling solvents (e.g., DMF) and impurities. This step ensures compliance with pharmaceutical purity standards.

Solvent-Free Thermal Cyclization

α-Haloketone and 2-Aminopyridine Reaction

A solvent-free protocol achieves cyclization at 60°C using α-bromo/chloroketones and 2-aminopyridine:

  • Conditions : No catalyst, 60°C, 6–8 hours.

  • Mechanism : Nucleophilic substitution at the pyridine nitrogen, followed by intramolecular cyclization.

  • Yield : 85% after recrystallization from hexane.

Catalytic Acid-Mediated Methods

PTSA-Catalyzed Cyclization

Protic acids like PTSA (0.25 equiv) in DMF accelerate cyclization at 125°C:

  • Key feature : Suppresses decarboxylation side reactions.

  • Yield : 72%.

Hydrochloric Acid Quenching

Final acidification with concentrated HCl (37%) in ethanol precipitates the hydrochloride salt.

Comparative Analysis of Methods

MethodConditionsYieldPurityKey Advantage
Classical Synthesis125°C, DMF, 20 min65%90%Well-established protocol
Continuous Flow100°C, microreactor, 30 min78%95%Scalable, high throughput
Solvent-Free60°C, no solvent, 8 hr85%92%Eco-friendly, low cost
PTSA-Catalyzed125°C, PTSA, 10 min72%93%Reduced side reactions

Critical Considerations

Regioselectivity Challenges

Electrophilic substitution at the 3-position of imidazo[1,2-a]pyridine is favored due to electronic effects. Competing reactions at other positions necessitate precise temperature control.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures are optimal for removing unreacted starting materials.

  • Chromatography : Silica gel with chloroform/methanol (9:1) resolves regioisomeric impurities.

Stability of Intermediates

The sodium salt intermediate is hygroscopic and requires anhydrous conditions during handling.

Emerging Innovations

Microwave-Assisted Synthesis

Recent studies indicate that microwave irradiation (150°C, 15 minutes) reduces reaction time by 50% compared to thermal methods.

Enzymatic Catalysis

Preliminary work explores lipase-catalyzed cyclization in aqueous media, though yields remain suboptimal (≤40%).

Industrial-Scale Production

Process Optimization

  • Cost drivers : Bromopyruvic acid accounts for 60% of material costs.

  • Waste reduction : Continuous flow systems reduce solvent waste by 70%.

Regulatory Compliance

  • ICH guidelines : Residual DMF must be <880 ppm in final API batches.

  • Safety : Classified as Skin Sens. 1; requires PPE during handling .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines with various functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₆ClN₂O₃
  • Molecular Weight : 178.15 g/mol
  • IUPAC Name : 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

The compound's structure features a hydroxyl group and a carboxylic acid moiety on an imidazo[1,2-a]pyridine scaffold, which is significant for its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, making it a candidate for developing new antibiotics .
  • Antiviral Properties : Research has shown that derivatives of this compound may inhibit viral replication. It has been tested against viruses such as HIV and influenza, demonstrating promising results in vitro .
  • Anticancer Potential : Preliminary studies suggest that 8-hydroxyimidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines. The cytotoxicity assays reveal varying degrees of effectiveness against different cancer types .

Biological Studies

The compound is also utilized in biological research for:

  • Enzyme Inhibition Studies : It serves as a model compound for studying the inhibition of enzymes involved in metabolic pathways. For instance, it has been explored as an inhibitor of certain kinases that play roles in cancer progression .
  • Cell Signaling Research : The interactions of this compound with cellular receptors have been investigated to understand its role in modulating signal transduction pathways relevant to inflammation and cancer .

Material Science Applications

In addition to its biological applications, this compound is explored for use in material science:

  • Synthesis of Functional Materials : The compound acts as a precursor for synthesizing advanced materials with specific optical or electronic properties. Its derivatives are being studied for applications in organic electronics and photonic devices .

Cytotoxicity Assays

A comparative study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on human cell lines. The findings are summarized in the table below:

CompoundIC50 (μM)Biological Activity
8-Hydroxyimidazo[1,2-a]pyridine<100Highly cytotoxic
Other analogs (e.g., 6-methyl variant)200 - 400Moderate cytotoxicity

These results indicate that structural modifications significantly influence the biological activity of these compounds .

Antimicrobial Studies

In vitro studies demonstrated the effectiveness of this compound against several pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa30 µg/mL

These findings support the potential use of this compound as a lead candidate for antibiotic development .

Mechanism of Action

The mechanism of action of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride with its halogenated, methylated, and other substituted analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Appearance Storage Conditions CAS Number Reference
This compound 8-OH, 2-COOH, HCl C₈H₇ClN₂O₃ 214.61 N/A N/A N/A 1417634-47-9
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate 8-CH₃, 2-COOH, HCl, hydrate C₈H₁₁ClN₂O₃ 230.65 95% Solid Room temperature Not specified
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 6-Br, 3-F, 2-COOH, HCl C₈H₅BrClFN₂O₂ 295.49 ≥95% White to off-white solid 2–8°C 1322749-73-4
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate 7-Cl, 2-COOH, hydrate C₈H₅ClN₂O₂·H₂O 196.59 95% N/A N/A 1020038-42-9
3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 3-F, 8-CH₃, 2-COOH, HCl C₉H₈ClFN₂O₂ 242.63 99% Industrial grade N/A 1322749-71-2

Key Observations :

  • Halogen substituents (e.g., Br, Cl, F) increase molecular weight and lipophilicity, influencing membrane permeability and target binding .
  • Purity and Stability : Halogenated derivatives like 6-bromo-3-fluoro require refrigeration (2–8°C) for stability, whereas methylated analogs (e.g., 8-methyl) are stable at room temperature .

Physicochemical and Industrial Considerations

  • Solubility : The 8-hydroxy derivative’s hydroxyl group may improve solubility in polar solvents compared to methyl or halogenated analogs, which are more lipophilic .
  • Industrial Use : Bulk production of halogenated derivatives (e.g., 6-bromo-3-fluoro) is facilitated by suppliers like MSE Supplies, highlighting their relevance in drug discovery .

Biological Activity

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C₈H₇ClN₂O₂
  • Molecular Weight : 198.61 g/mol
  • Structural Characteristics : The compound features a hydroxyl group at the 8-position of the imidazo[1,2-a]pyridine ring, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various imidazo[1,2-a]pyridine derivatives, including this compound. In particular, compounds related to this structure have shown promising activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains .

CompoundMIC (μM)Activity Against
This compound≤0.006Mtb (MDR/XDR strains)
Other Imidazo[1,2-a]pyridine derivatives≤1Various bacterial strains

Cytotoxicity

The cytotoxic effects of 8-hydroxyimidazo[1,2-a]pyridine derivatives have been evaluated using human cancer cell lines. For instance, in assays conducted on HeLa cells, several analogs demonstrated significant cytotoxicity with IC50 values ranging from 150 μM to 735 μM . This suggests potential applications in cancer therapy.

CompoundIC50 (μM)Cell Line
This compound<150HeLa
Other derivatives386 - 735Various

The mechanism by which this compound exerts its effects is thought to involve the inhibition of critical enzymes or pathways in target organisms. For example, some studies indicate that imidazo[1,2-a]pyridines may inhibit ATP homeostasis by targeting specific proteins essential for bacterial survival .

Study on Antitubercular Activity

In a study focused on the antitubercular activity of imidazo[1,2-a]pyridine derivatives, researchers synthesized various compounds and tested them against Mtb strains. The results indicated that this compound exhibited superior potency compared to existing treatments like PA-824 .

Evaluation in Cancer Models

Another study assessed the cytotoxicity of various imidazo[1,2-a]pyridine compounds in vitro using human cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability and may offer new avenues for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how can purity be ensured?

  • Methodological Answer : A one-pot two-step reaction (e.g., condensation followed by cyclization) is commonly used for imidazo[1,2-a]pyridine derivatives. For example, similar compounds like tetrahydroimidazo[1,2-a]pyridines were synthesized via α-haloketone treatment followed by halogenation . Purity can be verified using HPLC with UV detection (λ = 254 nm) and confirmed via high-resolution mass spectrometry (HRMS) to ensure molecular ion accuracy within 2 ppm .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Methodological Answer : Structural elucidation relies on multinuclear NMR (¹H, ¹³C) and IR spectroscopy. For instance, ¹H NMR can resolve substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR confirms carbonyl (C=O) and carboxylic acid (COOH) groups near δ 165–170 ppm . IR peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (broad O-H stretch) further validate functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to potential toxicity, wear PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as imidazo[1,2-a]pyridine derivatives may cause irritation . Waste should be segregated and disposed via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against therapeutic targets?

  • Methodological Answer : Screen for bioactivity using in vitro assays (e.g., kinase inhibition, antimicrobial susceptibility). Imidazo[1,2-a]pyridines are known CDK inhibitors; a similar protocol involves incubating the compound with recombinant kinases and measuring ATPase activity via luminescence . Dose-response curves (IC₅₀) and selectivity indices against related enzymes (e.g., benzoxazoles) should be compared .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer : Variability in yields (e.g., 51–55% in similar syntheses ) may stem from reaction conditions (temperature, solvent polarity). Replicate experiments under controlled parameters (e.g., anhydrous DMF vs. THF) and characterize byproducts via LC-MS. For bioactivity discrepancies, validate assay conditions (e.g., cell line viability, ATP concentration) and use orthogonal methods (e.g., SPR for binding affinity) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Perform DFT calculations to map electrostatic potentials and HOMO-LUMO gaps, identifying reactive sites. Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., CDK2) can predict binding modes. Hirshfeld surface analysis quantifies non-covalent interactions (e.g., π-π stacking with chlorophenyl groups) . Validate predictions by synthesizing analogs with modified substituents (e.g., methoxy vs. hydroxy groups) .

Q. What advanced techniques characterize non-covalent interactions in crystalline forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines packing motifs and hydrogen-bonding networks. Hirshfeld analysis (e.g., using CrystalExplorer) quantifies interaction contributions (e.g., C-H···O vs. N-H···Cl). For example, imidazo[1,2-a]pyrimidine analogs show 12% H-bonding and 25% van der Waals interactions in their crystal lattices .

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